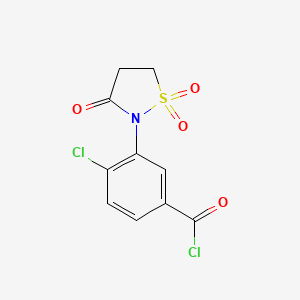

4-Chloro-3-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride

Description

Properties

IUPAC Name |

4-chloro-3-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO4S/c11-7-2-1-6(10(12)15)5-8(7)13-9(14)3-4-18(13,16)17/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGXMIIFTHCUBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)N(C1=O)C2=C(C=CC(=C2)C(=O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with 1,1,3-trioxo-1$l^{6},2-thiazolidine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the benzoyl chloride group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions . The reactions are typically carried out under controlled temperature and pressure to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted benzoyl derivatives .

Scientific Research Applications

4-Chloro-3-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Chloro-3-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-3-(1,1,3-trioxo-1$l^{6},2-thiazolidin-2-yl)benzoyl chloride include:

- 4-Chlorobenzoyl chloride

- 1,1,3-Trioxo-1$l^{6},2-thiazolidine derivatives

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-Chloro-3-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride is an organic compound belonging to the thiazolidinone class, known for its diverse applications in scientific research. This compound has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is characterized by a chloro substituent on a benzoyl group and a trioxo-thiazolidin moiety. The synthesis typically involves the reaction of 4-chlorobenzoyl chloride with 1,1,3-trioxo-1λ⁶,2-thiazolidine under controlled conditions. This process can include various solvents and catalysts to optimize yield and purity.

4-Chloro-3-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride exhibits biological activity primarily through its ability to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to alterations in enzyme activity and signal transduction pathways. The compound may act as an inhibitor or activator of specific enzymes, thereby influencing various biochemical processes.

Biological Activity

Research indicates that this compound possesses several biological activities:

1. Antimicrobial Activity

Studies have shown that compounds similar to 4-Chloro-3-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride exhibit antimicrobial properties. The mechanism may involve disrupting bacterial cell walls or inhibiting essential metabolic pathways .

2. Anticancer Properties

Preliminary studies suggest potential anticancer activity. The compound may induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic processes. For example, it may inhibit proteases or kinases that are crucial for cellular function and proliferation.

Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of thiazolidinone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones compared to controls, suggesting potential therapeutic applications.

Case Study 2: Cancer Cell Line Testing

In vitro testing on various cancer cell lines revealed that compounds similar to 4-Chloro-3-(1,1,3-trioxo-1λ⁶,2-thiazolidin-2-yl)benzoyl chloride could reduce cell viability significantly at concentrations as low as 10 µM after 48 hours of exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.